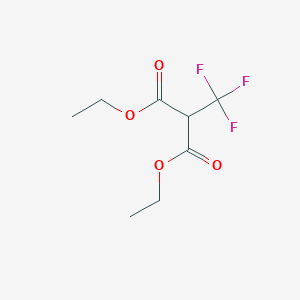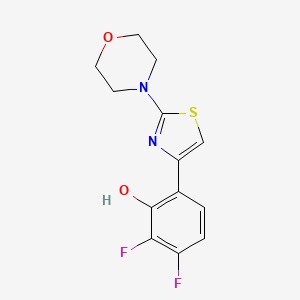
3-nitro-4-(thiomorpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29 g/mol It is characterized by the presence of a nitro group (-NO2) and a thiomorpholine ring attached to an aniline moiety
Preparation Methods
The synthesis of 3-nitro-4-(thiomorpholin-4-yl)aniline typically involves the nitration of 4-(thiomorpholin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
3-nitro-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-amino-4-(thiomorpholin-4-yl)aniline, while oxidation of the thiomorpholine ring can produce sulfoxides or sulfones .
Scientific Research Applications
3-nitro-4-(thiomorpholin-4-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential use as pharmaceuticals or agrochemicals.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-4-(thiomorpholin-4-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiomorpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-nitro-4-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:
3-nitroaniline: Lacks the thiomorpholine ring and has different chemical and biological properties.
4-(thiomorpholin-4-yl)aniline: Lacks the nitro group and may exhibit different reactivity and applications.
3-amino-4-(thiomorpholin-4-yl)aniline: A reduced form of this compound with an amino group instead of a nitro group.
Properties
CAS No. |
1860665-15-1 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3-nitro-4-thiomorpholin-4-ylaniline |
InChI |
InChI=1S/C10H13N3O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 |
InChI Key |
CHRMFYCWCXLLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




